molecular formula C15H10NNaO3 B1674279 Furegrelate sodium CAS No. 85666-17-7

Furegrelate sodium

カタログ番号: B1674279
CAS番号: 85666-17-7
分子量: 275.23 g/mol
InChIキー: XBTIPIZROJAKOJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フグレレートナトリウムは、5-(3-ピリジニルメチル)ベンゾフラン-2-カルボン酸ナトリウムとしても知られており、トロンボキサンA2シンターゼの強力な阻害剤です。この酵素は、血小板凝集と血管収縮を促進する化合物であるトロンボキサンA2の生成に関与しています。 フグレレートナトリウムは当初、ファルマシア社によって不整脈、虚血性心疾患、血栓症の治療のために開発されました .

準備方法

合成経路と反応条件

フグレレートナトリウムの合成には、いくつかのステップが含まれます。出発物質である3-(4-ニトロベンジル)ピリジンは、活性炭上のパラジウムを用いて水素で還元され、3-(4-アミノベンジル)ピリジンを生成します。次のステップでは、氷冷水中で亜硝酸ナトリウムと硫酸を混合することにより、その場で硝酸が生成されます。硝酸はアミノ基に付加して、ジアゾ基を形成します。 ジアゾ中間体は、熱い硫酸水溶液中で撹拌され、ヒドロキシル基が得られます .

工業的製造方法

フグレレートナトリウムの工業的製造方法は、広くは文書化されていません。 合成は通常、高収率と純度を確保するために、制御された条件下での大規模な化学反応を伴います。このプロセスには、結晶化、濾過、乾燥などのステップが含まれ、最終的に純粋な形態の製品が得られます。

化学反応の分析

反応の種類

フグレレートナトリウムは、次のものを含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。

    還元: 還元反応を使用して、化合物に存在する官能基を変更できます。

    置換: フグレレートナトリウムは、1つの官能基が別の官能基で置き換わる置換反応を起こすことができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 活性炭上のパラジウムの存在下での水素ガスが一般的に使用されます。

    置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。

生成される主要な製品

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアミンまたはアルコールが生成される場合があります。

科学的研究の応用

Pulmonary Arterial Hypertension (PAH)

Furegrelate sodium has been extensively studied for its effects on pulmonary arterial hypertension, particularly in neonatal models. Research indicates that:

  • Mechanism : Furegrelate inhibits thromboxane A2 synthesis, which is linked to increased pulmonary vascular resistance and right ventricular hypertrophy.
  • Study Findings : In a study involving neonatal piglets subjected to chronic hypoxia, furegrelate administered at 3 mg/kg three times daily significantly reduced the pulmonary vascular resistance index (PVRI) by 34% compared to untreated groups .
GroupTreatmentPVRI (WU)Right Ventricular Hypertrophy
NormoxiaNone40±2Baseline
Chronic HypoxiaNone104±7Elevated
Chronic HypoxiaFuregrelate (TID)69±5Reduced

This data suggests that furegrelate may effectively mitigate the adverse effects of hypoxia-induced PAH by preserving vascular function.

Cardiovascular Diseases

Originally developed as an antiplatelet agent, this compound's ability to inhibit thromboxane A2 synthesis positions it as a potential treatment for various cardiovascular conditions:

  • Arrhythmias and Ischemic Heart Disorders : Although clinical trials were halted, its mechanism of action suggests potential benefits in managing arrhythmias and ischemic conditions by preventing excessive platelet aggregation and vasoconstriction .
  • Renal Disorders : Furegrelate also reduces renal vasoconstriction induced by angiotensin II, likely through the enhancement of vasodilator prostaglandins . This property could be beneficial in treating hypertension and related renal pathologies.

Cancer Treatment

Recent studies have indicated that furegrelate may enhance the efficacy of certain chemotherapeutic agents:

  • Glioma Studies : In animal models, furegrelate has shown to increase the sensitivity of glioma cells to chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea. This effect has been associated with prolonged survival times in treated mice .

Pharmacokinetics

This compound is characterized by rapid absorption after oral administration, with a peak plasma concentration reached within 1.0 to 1.7 hours. The compound has a half-life ranging from 4.2 to 5.8 hours and is primarily eliminated via the kidneys . This pharmacokinetic profile supports its potential for frequent dosing regimens in clinical applications.

Case Studies

Several case studies have documented the effects of this compound in controlled environments:

  • Neonatal Piglet Model : A study demonstrated that furegrelate significantly reduced markers of pulmonary hypertension without causing systemic hypotension .
  • Human Trials : Early-phase clinical trials indicated that while furegrelate effectively inhibited thromboxane A2 synthesis in vivo, it did not significantly impact platelet aggregation, suggesting a favorable safety profile for further investigation .

作用機序

フグレレートナトリウムは、トロンボキサンA2シンターゼに結合して酵素の活性を阻害することにより、その効果を発揮します。これは、血小板凝集と血管収縮を促進する化合物であるトロンボキサンA2の生成を防ぎます。 トロンボキサンA2シンターゼを阻害することにより、フグレレートナトリウムは血栓症やその他の心臓血管疾患のリスクを軽減します .

類似の化合物との比較

類似の化合物

    リドグレル: 類似の特性を持つ別のトロンボキサンA2シンターゼ阻害剤。

    ダゾキシベン: トロンボキサンA2シンターゼを阻害し、血小板凝集への影響が研究されている化合物。

    ピコタミド: トロンボキサンA2シンターゼとトロンボキサンA2受容体の二重阻害剤。

独自性

フグレレートナトリウムは、トロンボキサンA2シンターゼ阻害剤としての高い特異性と効力によって独自です。 他のいくつかの阻害剤とは異なり、他のアラキドン酸代謝酵素には有意な影響を与えないため、トロンボキサンA2関連経路を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

    Ridogrel: Another thromboxane A2 synthase inhibitor with similar properties.

    Dazoxiben: A compound that inhibits thromboxane A2 synthase and has been studied for its effects on platelet aggregation.

    Picotamide: A dual inhibitor of thromboxane A2 synthase and thromboxane A2 receptor.

Uniqueness

Furegrelate sodium is unique due to its high specificity and potency as a thromboxane A2 synthase inhibitor. Unlike some other inhibitors, it does not significantly affect other arachidonate metabolic enzymes, making it a valuable tool for studying thromboxane A2-related pathways .

生物活性

Furegrelate sodium, also known as U-63557A, is a selective and potent inhibitor of thromboxane synthase, an enzyme crucial in the synthesis of thromboxane A2 (TxA2), a compound that promotes platelet aggregation and vasoconstriction. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, therapeutic potential, and relevant case studies.

This compound acts primarily by inhibiting thromboxane A2 synthase, thus preventing the conversion of prostaglandin H2 to thromboxane A2. This inhibition leads to a decrease in platelet aggregation and vasoconstriction, which are significant factors in various cardiovascular diseases. The compound's ability to selectively inhibit thromboxane synthesis without affecting other pathways makes it a unique therapeutic agent.

Pharmacokinetics

Furegrelate is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) ranging from 1.0 to 1.7 hours. It exhibits a half-life of approximately 4.2 to 5.8 hours in humans, indicating a suitable profile for potential therapeutic applications .

Therapeutic Applications

This compound has been investigated for its potential in treating several conditions:

  • Pulmonary Arterial Hypertension (PAH) : In neonatal piglet models, furegrelate administration significantly reduced pulmonary vascular resistance and improved right ventricular hypertrophy compared to untreated controls. The treatment regimen of 3 mg/kg three times daily was particularly effective .
  • Renal Disorders : Furegrelate has shown promise in mitigating renal vasoconstriction induced by angiotensin II, likely by enhancing the formation of vasodilator prostaglandins .
  • Neurological Conditions : In animal studies involving glioma cells, furegrelate increased sensitivity to chemotherapy and improved survival rates in glioma-bearing mice .

Study 1: Effects on Pulmonary Hypertension

In a controlled study involving three groups of neonatal piglets exposed to chronic hypoxia:

GroupTreatmentPulmonary Vascular Resistance Index (PVRI)Right Ventricular Hypertrophy
NormoxiaNone40 ± 2 WUBaseline
Chronic HypoxiaNone104 ± 7 WUIncreased
Chronic HypoxiaFuregrelate (3 mg/kg TID)69 ± 5 WUAmeliorated

The results indicated that furegrelate effectively reduced PVRI and right ventricular hypertrophy compared to untreated hypoxic piglets .

Study 2: Inhibition of Thromboxane Production

In vitro studies demonstrated that furegrelate significantly inhibited TxA2 production in trophoblasts, leading to enhanced levels of human chorionic gonadotropin (hCG), suggesting potential implications for reproductive health .

特性

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045226
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85666-17-7
Record name Furegrelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furegrelate sodium
Reactant of Route 2
Furegrelate sodium
Reactant of Route 3
Reactant of Route 3
Furegrelate sodium
Reactant of Route 4
Reactant of Route 4
Furegrelate sodium
Reactant of Route 5
Furegrelate sodium
Reactant of Route 6
Furegrelate sodium
Customer
Q & A

Q1: How does Furegrelate sodium exert its therapeutic effect? What are the downstream consequences of its action?

A1: this compound acts as a selective inhibitor of Thromboxane A2 (TXA2) synthase [, , ]. TXA2, a metabolite of arachidonic acid, is a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, this compound prevents the formation of TXA2, ultimately reducing vasoconstriction and platelet aggregation [, ]. This mechanism is believed to be beneficial in conditions such as post-traumatic ischemia and pulmonary embolism [, ].

Q2: What is the role of this compound in angiogenesis and tumor metastasis?

A2: Research suggests that this compound may play a role in inhibiting angiogenesis (formation of new blood vessels) and tumor metastasis []. TXA2, the synthesis of which is inhibited by this compound, appears to be involved in endothelial cell migration, a crucial process in angiogenesis. Studies have demonstrated that inhibiting TXA2 synthesis using this compound reduces endothelial cell migration stimulated by factors like VEGF and bFGF, ultimately hindering angiogenesis and potentially limiting tumor metastasis [].

Q3: How does this compound compare to other anti-inflammatory drugs, particularly cyclooxygenase (COX) inhibitors, in treating conditions like pulmonary embolism?

A3: Both this compound, a selective Thromboxane A2 synthase inhibitor, and COX-1/2 inhibitors, such as Ketorolac, have been investigated for their effects on pulmonary gas exchange and heart function during pulmonary embolism []. While both drug classes effectively reduce thromboxane B2 (TxB2) levels, indicating successful inhibition of the arachidonic acid pathway, they exhibit different effects on heart function. Ketorolac increased both mean arterial pressure and left ventricular pressure, while this compound only improved right ventricular pressure []. This suggests potential differences in their cardiovascular effects and highlights the need for careful consideration when selecting the appropriate treatment strategy.

Q4: What is known about the pharmacokinetic profile of this compound in humans?

A4: this compound exhibits good oral bioavailability with a Tmax of approximately 1 hour and a half-life ranging from 3.5 to 5 hours []. It undergoes minimal metabolism and is primarily eliminated through renal excretion of the parent compound []. Dosage adjustments may be necessary for patients with renal impairment to avoid potential accumulation and toxicity.

Q5: Are there any known instances where this compound administration resulted in adverse effects?

A5: While this compound is generally well-tolerated, research suggests that high doses (30 mg/kg IV) might exacerbate cerebral hemorrhage following traumatic brain injury in mice []. This observation underscores the importance of careful dose optimization to maximize therapeutic benefit while minimizing potential risks, especially in specific patient populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。